4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole
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Overview
Description
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of iodine, phenyl, and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is critical and must be controlled to ensure the preferential formation of the desired isoxazole product . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods focus on eco-friendly and scalable processes to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, vinyl azides, and various organometallic compounds. Reaction conditions often involve the use of bases like triethylamine (NEt3) and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can affect the charge distribution and electrostatic surface of the molecule, influencing its binding to biological targets . The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methylisoxazol-5-yl)methanol: A synthetic compound with similar structural features but different functional groups.
4-Iodo-3-trifluoromethyl-1H-pyrazole: Another compound with a trifluoromethyl group but a different heterocyclic ring structure.
Uniqueness
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is unique due to the combination of its iodine, phenyl, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .
Biological Activity
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features an isoxazole ring with the following substituents:
- Iodine atom at the 4-position
- Phenyl group at the 5-position
- Trifluoromethyl group at the 3-position
These structural characteristics contribute to its unique chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.
1. Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Isoxazole derivatives are known for their anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by inflammation .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it may interact with cyclooxygenases (COX), which are critical in inflammatory responses. Understanding these interactions can lead to the development of selective COX inhibitors .
Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Case Study: Anti-inflammatory Mechanism
In another study, researchers explored the anti-inflammatory effects of this compound using a murine model of inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(Trifluoromethyl)-3-phenyloxazole | Trifluoromethyl at position 5 | Moderate antimicrobial activity |
4-Bromo-5-phenyloxazole | Bromine instead of iodine | Lower enzyme inhibition |
3-(Trifluoromethyl)-5-methoxyisoxazole | Methoxy group at position 5 | Reduced solubility |
4-Iodo-3-(trifluoromethyl)-5-phenyloxazole | Iodine at position 4 | Enhanced reactivity |
This table illustrates how variations in substituents affect biological activities, highlighting the potential advantages of the studied compound due to its specific substitution pattern.
Properties
Molecular Formula |
C10H5F3INO |
---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
4-iodo-5-phenyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)9-7(14)8(16-15-9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
YJXGQTRUEXSSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I |
Origin of Product |
United States |
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